molecular formula C16H16F3N3O3S B2932794 (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396891-89-6

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2932794
CAS No.: 1396891-89-6
M. Wt: 387.38
InChI Key: SLBJACZDDZFWIK-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H16F3N3O3S and its molecular weight is 387.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Efficacy : Novel sulfone-linked bis heterocycles, including oxadiazoles, were synthesized and evaluated for their antimicrobial activity. The compound displayed significant antimicrobial properties, indicating its potential for further development as an antimicrobial agent (Padmavathi et al., 2008).

Biological Evaluation and Mechanism of Action

  • Biological Activities and Enzyme Inhibition : A series of 5-substituted 1,3,4-oxadiazole compounds were synthesized and their inhibitory activities against butyrylcholinesterase enzyme were assessed. These studies aimed at understanding the compounds' biological activities and potential therapeutic applications, with amino acid residues identified as crucial for the binding and stabilization in the enzyme's active site (Khalid et al., 2016).

Insecticidal Activity

  • Design and Insecticidal Activity of Oxadiazole Compounds : Research focused on the creation of new insecticidal lead structures featuring oxadiazole fragments. The introduction of the trifluoromethyl-oxadiazole moiety into certain compounds was explored for its effect on insecticide resistance, with some derivatives exhibiting moderate to high mortality against specific pests (Zhong et al., 2020).

Antibacterial Activity and Mechanism of Action

  • Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties showed promising antibacterial activities against Xanthomonas oryzaepv. pv. oryzae, the pathogen responsible for rice bacterial leaf blight. These compounds not only inhibited bacterial growth but also enhanced the plant's resistance against the disease (Shi et al., 2015).

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)15-21-20-14(25-15)13-7-4-9-22(11-13)26(23,24)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBJACZDDZFWIK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.